molecular formula C16H11N3O3 B5740709 2-nitro-N-(quinolin-8-yl)benzamide

2-nitro-N-(quinolin-8-yl)benzamide

Cat. No.: B5740709
M. Wt: 293.28 g/mol
InChI Key: FDBABUXYHZAPFQ-UHFFFAOYSA-N
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Description

2-nitro-N-(quinolin-8-yl)benzamide is a chemical compound that features a benzamide core substituted with a nitro group at the 2-position and a quinolin-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Formation of Quinolin-8-yl Amine: Quinoline is reacted with an appropriate amine source to form quinolin-8-yl amine.

    Coupling Reaction: The nitrated benzamide is then coupled with quinolin-8-yl amine under suitable conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

    Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: 2-amino-N-(quinolin-8-yl)benzamide.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

2-nitro-N-(quinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in studies investigating the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-nitro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-(quinolin-8-yl)benzamide: Unique due to the presence of both a nitro group and a quinoline moiety.

    2-amino-N-(quinolin-8-yl)benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(quinolin-8-yl)benzamide:

Uniqueness

This compound is unique due to its combination of a nitro group and a quinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(12-7-1-2-9-14(12)19(21)22)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBABUXYHZAPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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